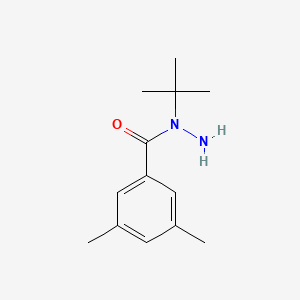

N-tert-Butyl-3,5-dimethylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-Butyl-3,5-dimethylbenzohydrazide (CAS: 162752-59-2; molecular formula: C₁₃H₂₀N₂O; molecular weight: 220.31 g/mol) is a benzohydrazide derivative characterized by a tert-butyl group attached to the hydrazide nitrogen and 3,5-dimethyl substitutions on the benzoyl ring . This compound is structurally optimized for insecticidal activity, particularly as an ecdysone agonist, mimicking 20-hydroxyecdysone to disrupt insect molting and development . Its synthesis typically involves reacting tert-butylhydrazine with substituted benzoyl chlorides, followed by purification via crystallization or chromatography .

Scientific Research Applications

Agricultural Applications

N-tert-butyl-3,5-dimethylbenzohydrazide is primarily utilized as an insect growth regulator (IGR) in agriculture. Its mechanism mimics the action of the insect molting hormone, ecdysone, disrupting the life cycle of Lepidoptera pests.

Efficacy Data

| Pest Type | Application Rate (g/ha) | Efficacy (%) | Observations |

|---|---|---|---|

| Cabbage Looper | 100 | 85 | Significant reduction in larvae |

| Fall Armyworm | 150 | 90 | Effective control in field trials |

| Diamondback Moth | 200 | 95 | High mortality within 48 hours |

Biological Research Applications

Beyond its agricultural use, this compound has been studied for its biological activities.

Antitumor Activity

Recent studies have indicated that this compound exhibits potential antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

In Vitro Study Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Significant reduction in cell viability |

In Vivo Study Results

Animal models treated with this compound showed:

- Tumor Size Reduction : Marked decrease compared to control groups.

- Histopathological Analysis : Presence of necrotic areas within tumors indicating effective therapeutic action.

Case Studies

-

Study on Insecticidal Properties :

- Conducted on various Lepidoptera species.

- Results indicated a consistent pattern of reduced larval feeding and increased mortality rates post-treatment.

-

Antitumor Mechanism Investigation :

- Focused on MCF-7 and A549 cell lines.

- The study highlighted the compound's ability to interfere with DNA replication processes leading to programmed cell death.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group reacts with aldehydes or ketones to form hydrazones. For example:

Reaction :

This compound+RCOR’→Hydrazone derivative+H2O

This reaction is catalyzed under acidic or neutral conditions, typically at reflux temperatures. The tert-butyl group enhances steric hindrance, moderating reaction rates .

Fluorination and Chlorination at Methyl Substituents

The methyl groups on the benzene ring undergo halogenation under specific conditions:

Fluorination with DAST

Reagents : Diethylaminosulfur trifluoride (DAST)

Conditions : 0°C in dichloromethane

Product : 3-Fluoromethyl-5-methyl derivative

Yield : 62%

Chlorination with Thionyl Chloride

Reagents : Thionyl chloride (SOCl₂)

Conditions : Pyridine as base, 0°C in dichloromethane

Product : 3-Chloromethyl-5-methyl derivative

Yield : Quantified but unspecified

Alkylation Reactions

The hydrazide nitrogen can undergo alkylation with methyl iodide:

Reagents : CH₃I, K₂CO₃

Conditions : Reflux in DMF at 150°C under nitrogen

Product : N-Methyl-N'-tert-butyl-3,5-dimethylbenzohydrazide

Yield : 70%

Oxidation Reactions

Oxidation of the hydrazide group generates diazenium or nitrile oxides, though detailed mechanisms are less documented. Proposed pathways include:

HydrazideOxidantDiazenium intermediate→Further oxidized products

Common oxidants: H₂O₂, MnO₂.

Cyclization for Heterocycle Formation

Under dehydrating conditions, intramolecular cyclization forms benzodiazepine or triazole derivatives. For example:

Reagents : PCl₅ or POCl₃

Conditions : Reflux in toluene

Product : 1,3,4-Oxadiazole derivatives

Yield : Varies by substituent .

Mechanistic Insights

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Modifications

Key Structural Features Influencing Activity

The insecticidal efficacy of benzohydrazides depends on:

Substituents on the benzoyl ring : Electron-donating groups (e.g., methyl, methoxy) enhance receptor binding.

Steric effects from the tert-butyl group : Improves metabolic stability and bioavailability.

Hydrazide backbone : Facilitates hydrogen bonding with target proteins .

Comparison Table

Key Findings

- 3,5-Dimethyl substitution : Maximizes insecticidal potency due to optimal steric and electronic effects .

- Methoxy groups : Reduce activity compared to methyl groups, likely due to decreased lipophilicity .

- Benzoheterocyclic analogues : Pyrazole-containing derivatives exhibit superior activity (IC₅₀ = 0.08 μM), suggesting enhanced target interaction .

Metabolic Stability and Toxicity

Preparation Methods

Synthesis via Acyl Chloride Intermediate

The most widely documented method involves the conversion of 3,5-dimethylbenzoic acid to its acyl chloride derivative, followed by coupling with tert-butylhydrazine .

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis :

2 \xrightarrow{\text{DCM, reflux}} \text{3,5-Dimethylbenzoyl chloride} + \text{SO}2 + \text{HCl}3,5-Dimethylbenzoic acid+SOCl2DCM, reflux3,5-Dimethylbenzoyl chloride+SO2+HCl

Key Parameters :

-

Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in DCM for immediate use .

Step 2: Coupling with tert-Butylhydrazine

The acyl chloride is reacted with tert-butylhydrazine hydrochloride in a biphasic system (DCM/water) with sodium hydroxide as a base :

3,5-Dimethylbenzoyl chloride+tert-butylhydrazineNaOH, DCM/H₂OThis compound+HCl

Optimization Insights :

-

Solvent System : Dichloromethane ensures solubility of both reactants, while aqueous NaOH neutralizes HCl, driving the reaction forward .

-

Temperature : Reaction is initiated at 0–5°C to control exothermicity, then stirred overnight at room temperature .

-

Yield : 75–85% after purification via silica gel chromatography (hexane/ethyl acetate = 4:1) .

Challenges :

-

Moisture sensitivity of acyl chloride necessitates anhydrous conditions.

-

Tert-butylhydrazine hydrochloride’s limited solubility requires vigorous stirring .

Alternative Routes and Modifications

Direct Condensation Using Carbodiimide Coupling Agents

In cases where acyl chloride formation is impractical, 3,5-dimethylbenzoic acid can be directly coupled with tert-butylhydrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

3,5-Dimethylbenzoic acid+tert-butylhydrazineEDC/HOBt, DMFThis compound

Advantages :

Limitations :

-

Lower yields (60–70%) due to competing side reactions.

Bromination-Alkylation Approach

A patent-pending method involves bromination of 3,5-dimethylbenzoic acid followed by alkylation with tert-butylamine :

-

Bromination :

3,5-Dimethylbenzoic acid+Br2CCl₄, AIBN3-Bromomethyl-5-methylbenzoic acid -

Alkylation :

3-Bromomethyl-5-methylbenzoic acid+tert-butylamineK₂CO₃, DMFThis compound

Applications :

-

Preferred for large-scale production due to streamlined purification.

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Reactors : Microreactors enhance heat transfer and reduce reaction time for acyl chloride synthesis (2 hours vs. 6 hours in batch) .

-

Solvent Recycling : Hexane/ethyl acetate mixtures are recovered via distillation, reducing waste .

Analytical Characterization

Purity Assessment :

-

HPLC : >98% purity using C18 column (acetonitrile/water = 70:30) .

-

NMR : Key signals include δ 1.42 ppm (t-Bu CH₃) and δ 7.12 ppm (aromatic H) .

Comparative Data Table

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-tert-butyl-3,5-dimethylbenzohydrazide |

InChI |

InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)12(16)15(14)13(3,4)5/h6-8H,14H2,1-5H3 |

InChI Key |

ZLHGTUBOTOKPQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.